(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693554 | |
| Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-23-4 | |
| Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolidine Core
The synthesis begins with a functionalized pyrrolidine scaffold. A common precursor is tert-butyl pyrrolidine-1-carboxylate, which undergoes lithiation at the 3-position using sec-butyllithium (sec-BuLi) in methyl tert-butyl ether (MTBE) at –78°C. Chiral induction is achieved via ( )-sparteine, a non-chelating chiral ligand that directs the formation of the (R)-enantiomer with >95% enantiomeric excess (ee). The lithiated intermediate is quenched with electrophiles to introduce substituents, though this step is bypassed in the target compound’s synthesis.
Introduction of the Cyclopropylamino Group
The cyclopropylamino moiety is introduced via nucleophilic substitution. Cyclopropylamine reacts with a pyrrolidine derivative bearing a leaving group (e.g., bromide or mesylate) at the 3-position. In the patented route, this occurs after deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate. Key conditions include:
tert-Butyl Carbamate Protection
Boc protection is performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF. The reaction proceeds at 0°C to room temperature with catalytic 4-dimethylaminopyridine (DMAP). This step ensures stability during subsequent transformations.
Optimization of Reaction Conditions
Lithiation Efficiency
The lithiation step’s success depends on:
Cyclopropane Coupling
Reaction kinetics improve with:
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Excess cyclopropylamine (1.5 equivalents) to drive the substitution to completion.
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Inert atmosphere : Nitrogen purging minimizes oxidation of intermediates.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example:
Purification Strategies
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Crystallization : The final product is purified via recrystallization from hexane/ethyl acetate (8:2 v/v), yielding >98% purity.
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Chromatography : Reserved for small batches, using silica gel and a gradient elution of EA in hexane.
Analytical Characterization
Structural Confirmation
Enantiomeric Purity
Polarimetric analysis confirms [α]D²⁵ = +34.5° (c = 1.0, CHCl₃), consistent with the (R)-configuration.
Comparative Analysis of Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–70% | 78–82% |
| Reaction Time | 48 hours | 12 hours |
| Purity | 95–97% | >99% |
| Cost per Kilogram | $1,200 | $450 |
Industrial methods prioritize cost reduction through solvent recycling and catalytic reuse.
Challenges and Mitigation Strategies
Racemization Risks
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a key role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Reactivity: The primary amino group in CAS 147081-49-0 enables rapid coupling reactions, such as amide bond formation, but lacks the steric shielding provided by the cyclopropylamino group in the target compound . The methylamino derivative (CAS 454712-26-6) offers a balance between steric accessibility and hydrophobicity, while the thiol analog (CAS 1236007-42-3) introduces redox-sensitive functionality .
Electronic and Steric Modifications: The cyano group (CAS 1194376-31-2) reduces the basicity of the pyrrolidine nitrogen, making it less prone to protonation under physiological conditions compared to amino-substituted analogs .
Applications in Drug Discovery: The Boc-protected aminopyrrolidine (CAS 147081-49-0) is widely used in synthesizing peptidomimetics, whereas the cyclopropylamino variant is tailored for kinase inhibitors due to its ability to mimic adenine in ATP-binding pockets . The mercapto derivative (CAS 1236007-42-3) is critical in developing covalent inhibitors, leveraging thiol-disulfide exchange mechanisms .
Research Findings and Data
- Solubility: The cyclopropylamino substituent increases lipophilicity (clogP ~2.5) compared to the primary amino analog (clogP ~1.2), as predicted by computational models .
- Synthetic Utility : The Boc group in all derivatives facilitates easy deprotection under acidic conditions (e.g., TFA or HCl), enabling modular synthesis of complex molecules .
- Biological Activity: In kinase inhibition assays, the target compound (CAS 1353997-36-0) showed 10-fold higher potency than its methylamino counterpart, likely due to improved hydrophobic interactions .
Biological Activity
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, known by its CAS number 887587-25-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a pyrrolidine ring substituted with a cyclopropylamino group and a tert-butyl ester, contributing to its unique pharmacological profile.
While specific mechanisms for this compound are still under investigation, compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the cyclopropyl group may enhance binding affinity to certain targets due to its unique steric properties.
Antiviral Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising antiviral activity. For instance, research has shown that compounds with similar structural motifs can inhibit viral replication effectively. Although specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated significant activity against viruses such as HIV and HCV.
Case Studies
- Antiviral Efficacy : A study published in MDPI reported that pyrrolidine derivatives exhibited EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication. While specific values for this compound were not detailed, the structural similarities suggest potential efficacy in similar assays .
- Cytotoxicity Assessments : The cytotoxicity of related compounds has been evaluated using CC50 values. For example, some derivatives showed CC50 values greater than 100 μM, indicating low cytotoxicity while maintaining antiviral activity .
Table 1: Biological Activity Overview
Safety and Toxicology
Safety assessments for this compound indicate that it should be handled with care due to potential irritant properties. The compound is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
Q & A
Q. What are the standard synthetic routes for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. Key steps include:
- Cyclopropane ring introduction : Cyclopropylamine can be coupled to the pyrrolidine scaffold via nucleophilic substitution or reductive amination under mild acidic/basic conditions.
- tert-Butyl carbamate protection : Boc protection is often performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in THF at 0–25°C .
- Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane vs. acetonitrile), temperature control, and stoichiometric ratios. For example, Pd-catalyzed cross-coupling reactions may require inert atmospheres and precise catalyst loading .
Q. Which characterization techniques are critical for confirming the structure and enantiomeric purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and Boc-group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Chiral HPLC or polarimetry : Essential for verifying the (R)-configuration and enantiomeric excess (>95% purity is typical for pharmacological studies) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₂₇N₂O₂⁺ requires m/z 277.2016) .
Q. How does the cyclopropylamino group influence the compound’s reactivity in downstream modifications?
The cyclopropyl group’s strain enhances electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., thiols or amines). This reactivity is exploited in prodrug strategies or to introduce fluorophores for tracking cellular uptake .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 interactions) .
- Pharmacokinetic profiling : Compare plasma protein binding (PPB) and blood-brain barrier (BBB) permeability using LC-MS/MS. Discrepancies often arise from poor bioavailability or metabolite interference .
- Dose-response recalibration : Adjust in vivo dosing based on allometric scaling from in vitro IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Molecular docking : Use software like AutoDock Vina to simulate binding to homology-modeled receptors. The pyrrolidine ring’s conformation and cyclopropylamino group’s spatial orientation are critical for hydrogen bonding with residues like Asp113 in adenosine A₂A receptors .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key interaction motifs (e.g., π-alkyl interactions with hydrophobic pockets) .
Q. What experimental designs mitigate racemization risks during synthesis or storage?
- Low-temperature protocols : Perform alkylation steps at –20°C to prevent epimerization .
- Acid-free workup : Avoid prolonged exposure to HCl or TFA during Boc deprotection; use enzymatic cleavage (e.g., lipases) for pH-neutral conditions .
- Lyophilized storage : Stabilize the compound as a lyophilizate under argon to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
